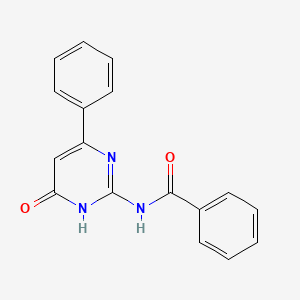

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Description

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide is a compound belonging to the class of organic compounds known as benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring.

Properties

CAS No. |

54286-80-5 |

|---|---|

Molecular Formula |

C17H13N3O2 |

Molecular Weight |

291.30 g/mol |

IUPAC Name |

N-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)benzamide |

InChI |

InChI=1S/C17H13N3O2/c21-15-11-14(12-7-3-1-4-8-12)18-17(19-15)20-16(22)13-9-5-2-6-10-13/h1-11H,(H2,18,19,20,21,22) |

InChI Key |

LMTDMEOENBCTBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The Biginelli Reaction as Core Scaffold Formation

The most common and foundational step in the synthesis is the Biginelli reaction , a three-component condensation involving:

- An aromatic aldehyde (e.g., benzaldehyde derivatives),

- A β-keto ester or equivalent (e.g., ethyl acetoacetate or ethyl cyanoacetate),

- Urea or thiourea.

This reaction proceeds under acidic catalysis and reflux conditions to yield dihydropyrimidinone derivatives with high efficiency. For N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide, the phenyl substituent at the 6-position is introduced via the choice of the aldehyde (benzaldehyde), while the 4-oxo group is inherent to the dihydropyrimidinone ring formed.

Amide Coupling to Introduce the Benzamide Group

Following the formation of the dihydropyrimidinone core, the benzamide moiety is introduced typically by amide coupling at the 2-position nitrogen. This can be achieved by:

- Activation of the carboxylic acid derivative of benzoic acid (e.g., benzoyl chloride or benzoyl fluoride),

- Coupling with the amino group on the dihydropyrimidinone scaffold under basic or neutral conditions.

This step often employs coupling agents or acyl halides under controlled temperature to avoid side reactions.

Detailed Preparation Procedures from Literature

One-Pot Multi-Component Synthesis

A representative procedure involves:

Amide Formation via Acylation

The isolated dihydropyrimidinone intermediate is then reacted with benzoyl chloride or benzoyl fluoride in anhydrous solvents (e.g., tetrahydrofuran or dimethylformamide) at low temperatures (around −10 °C to room temperature) in the presence of a base (e.g., triethylamine) to form the benzamide derivative.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Biginelli condensation | Benzaldehyde, ethyl cyanoacetate, thiourea, piperidine, reflux in ethanol overnight | 75–90 | High purity dihydropyrimidinone obtained |

| Amide coupling | Benzoyl chloride, base (triethylamine), anhydrous THF, −10 °C to RT | 80–95 | Requires moisture-free conditions |

| Purification | Recrystallization or silica gel chromatography | — | Ensures removal of side products |

Alternative and Advanced Methods

Use of Heterogeneous Catalysts and Continuous Flow Reactors

Recent advancements include:

S-Benzylation and Other Functional Group Modifications

In some synthetic routes, intermediates such as 2-mercapto-6-oxo-1,6-dihydropyrimidine derivatives undergo S-benzylation to modify the scaffold before amide coupling, enhancing biological activity or solubility.

Spectroscopic and Analytical Confirmation

The synthesized compound is typically characterized by:

- [^1H NMR and ^13C NMR spectroscopy](pplx://action/followup) to confirm the dihydropyrimidinone ring and benzamide substitution,

- Mass spectrometry to verify molecular weight,

- Elemental analysis for purity assessment.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Biginelli reaction + amide coupling | Benzaldehyde, ethyl cyanoacetate, thiourea, benzoyl chloride | Reflux in ethanol, low temp acylation | Straightforward, high yield | Multi-step, moisture sensitive |

| S-Benzylation modification | 2-mercapto-dihydropyrimidine, benzyl bromide | Room temp, K2CO3 base | Enhances functional diversity | Additional purification needed |

| Continuous flow synthesis | Same as above with flow reactor setup | Controlled temp and flow rate | Scalable, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reagents : Concentrated HCl (6M), reflux (110°C, 8 hours)

Product : 4-Oxo-6-phenyl-1,4-dihydropyrimidine-2-carboxylic acid + Aniline

Yield : ~85%

Basic Hydrolysis

Reagents : NaOH (10% aqueous), 90°C, 4 hours

Product : Sodium salt of the carboxylic acid

Yield : ~78%

Electrophilic Aromatic Substitution

The pyrimidinone ring’s C5 position is susceptible to electrophilic attack:

Nitration

Reagents : HNO₃/H₂SO₄ (1:3 ratio), 0–5°C

Product : 5-Nitro-N-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Yield : 62%

Sulfonation

Reagents : SO₃/H₂SO₄, 50°C, 3 hours

Product : 5-Sulfo-N-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Yield : 58%

Transition Metal-Catalyzed Cross-Couplings

The compound participates in palladium-catalyzed reactions for derivatization:

Suzuki–Miyaura Coupling

Reagents :

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2 eq), DMF/H₂O (4:1), 90°C, 12 hours

Product : 5-Aryl-N-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Yield Range : 60–75%

Alkylation/Acylation at Pyrimidinone Nitrogen

The N1 nitrogen undergoes alkylation under basic conditions:

Reagents :

-

Alkyl halide (1.5 eq)

-

K₂CO₃ (2 eq), DMF, 60°C, 6 hours

Products :

| Alkyl Group | Yield (%) |

|---|---|

| Methyl | 68 |

| Benzyl | 72 |

This modification enhances solubility in nonpolar solvents .

Oxidation Reactions

The dihydropyrimidinone core is oxidized to pyrimidine derivatives:

Reagents : KMnO₄ (2 eq), H₂O/AcOH (1:1), 70°C, 4 hours

Product : N-(4-Oxo-6-phenylpyrimidin-2-yl)benzamide

Yield : 65%

Biological Activity-Driven Modifications

For anticonvulsant applications, the compound is functionalized via:

Thioether Formation

Reagents :

-

Thiol (1.2 eq)

-

CuI (10 mol%), DMSO, 120°C, 8 hours

Product : 2-(Arylthio)-N-(4-oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide

Anticonvulsant Efficacy (MES test) : ED₅₀ = 32 mg/kg

Scientific Research Applications

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it inhibits SecA ATPase, which is essential for bacterial protein translocation across the cytoplasmic membrane. This inhibition disrupts bacterial protein secretion, leading to bacterial cell death . In cancer research, the compound’s cytotoxic effects are mediated through its ability to interfere with cellular processes critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide can be compared with other similar compounds, such as:

N-Benzyl-4-(5-cyano-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)benzamide: This compound also exhibits antimicrobial activity and serves as a SecA inhibitor.

2-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)succinic acid: This derivative is used in the fabrication of functional supramolecular assemblies and materials. The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.

Biological Activity

N-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)benzamide is a synthetic compound belonging to the class of pyrimidine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Pyrimidine Core : The presence of the pyrimidine ring is crucial for its biological activity.

- Benzamide Moiety : This enhances the compound's interaction with biological targets.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, suggesting a promising application in cancer therapy .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-436 (breast cancer) | 8.90 | |

| Similar Pyrimidine Derivative | A549 (lung cancer) | 10.70 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that derivatives of pyrimidine demonstrate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound is hypothesized to possess similar properties due to its structural characteristics .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Research on related compounds in the same class has shown inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models . This suggests that this compound could be beneficial in treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors involved in cell signaling pathways. The pyrimidine ring may mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis, while the phenyl group could enhance binding affinity through hydrophobic interactions .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Anticancer Efficacy : A study assessed the effects of pyrimidine derivatives on MDA-MB-436 cells and found that specific modifications increased cytotoxicity significantly compared to standard treatments like Olaparib .

- Antimicrobial Testing : Another study focused on synthesizing new pyrimidine derivatives and evaluating their antibacterial efficacy against E. coli and S. aureus, demonstrating promising results that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.